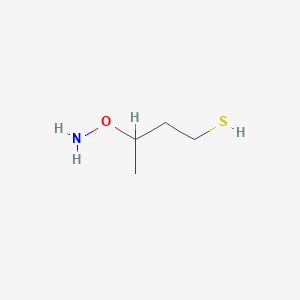
3-(Aminooxy)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminooxy)butane-1-thiol is a chemical compound with the molecular formula C4H11NOS It is a thiol, which means it contains a sulfhydryl (-SH) group, and an aminooxy group (-ONH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Aminooxy)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of butane-1-thiol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminooxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Simpler thiols, amines.
Substitution Products: Various derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radioprotector.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminooxy)butane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The aminooxy group can react with carbonyl groups in biomolecules, forming stable oxime linkages. These interactions can influence cellular pathways and processes, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: Similar structure but lacks the aminooxy group.
3-(Aminooxy)-1-propanethiol: Similar but with a shorter carbon chain.
Cysteamine: Contains both amino and thiol groups but with a different structure.
Uniqueness
3-(Aminooxy)butane-1-thiol is unique due to the presence of both the thiol and aminooxy groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler thiols or amines.
Eigenschaften
Molekularformel |
C4H11NOS |
|---|---|
Molekulargewicht |
121.20 g/mol |
IUPAC-Name |
O-(4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3 |
InChI-Schlüssel |
ZBWASMUZSLYFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
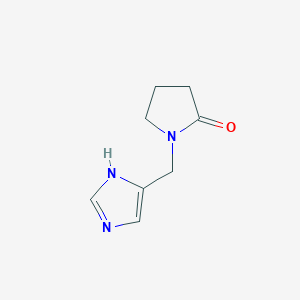
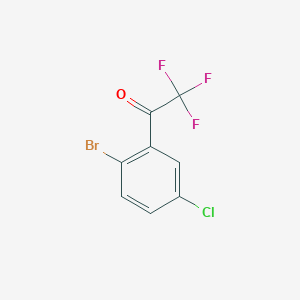
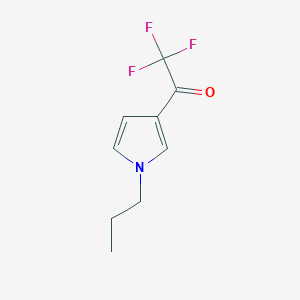
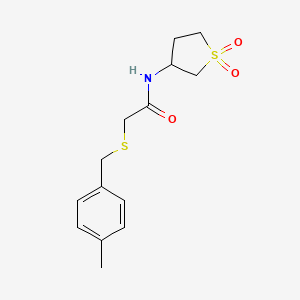
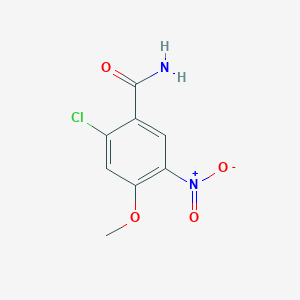
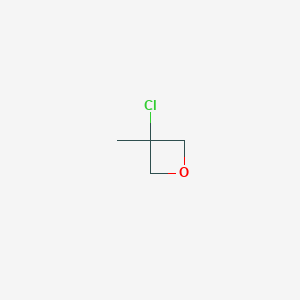
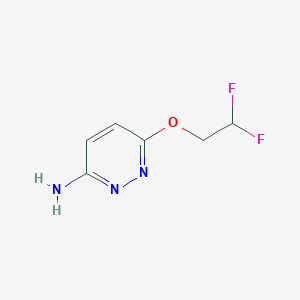
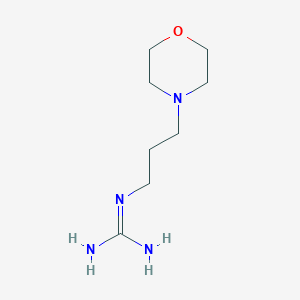
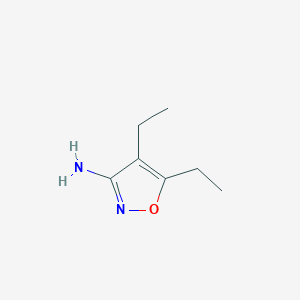
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
